molecular formula C12H16N2O3 B1641469 Benzenamine, 2-(cyclohexyloxy)-4-nitro-

Benzenamine, 2-(cyclohexyloxy)-4-nitro-

Cat. No.: B1641469
M. Wt: 236.27 g/mol
InChI Key: HBOCGXXNEFFSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2-(cyclohexyloxy)-4-nitro-, is a substituted aniline derivative with the molecular formula C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol. Structurally, it features a nitro (-NO₂) group at the para (4th) position and a cyclohexyloxy (-OCH₂C₆H₁₁) group at the ortho (2nd) position of the benzene ring. The cyclohexyloxy substituent introduces significant steric bulk and lipophilicity, while the nitro group strongly withdraws electrons, influencing the compound’s reactivity and physical properties. This compound is likely used as an intermediate in organic synthesis, particularly in dye and pharmaceutical industries, where nitroaromatics are common precursors .

Properties

IUPAC Name

2-cyclohexyloxy-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOCGXXNEFFSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Benzenamine, 2-(cyclohexyloxy)-4-nitro- 2-OCH₂C₆H₁₁, 4-NO₂ C₁₂H₁₆N₂O₃ 236.27 High lipophilicity; steric hindrance from cyclohexyloxy
Benzenamine, 4-(hexyloxy) 4-OCH₂(CH₂)₄CH₃ C₁₂H₁₉NO 193.29 Linear hexyl chain enhances hydrophobicity
Benzenamine, 4-methoxy 4-OCH₃ C₇H₉NO 123.15 Small methoxy group; moderate solubility in polar solvents
Benzenamine, 4-methoxy-2-nitro- 4-OCH₃, 2-NO₂ C₇H₈N₂O₃ 168.15 Nitro at 2nd position directs electrophilic substitution to meta positions
Benzenamine, 4-ethoxy-2-nitro- 4-OCH₂CH₃, 2-NO₂ C₈H₁₀N₂O₃ 182.18 Ethoxy group increases solubility compared to methoxy analogs
Benzenamine, 2-[(3,4-dimethylphenyl)methoxy]-4-nitro- 2-OCH₂C₆H₃(CH₃)₂, 4-NO₂ C₁₅H₁₆N₂O₃ 272.30 (calculated) Bulky dimethylbenzyloxy group; potential steric hindrance

Key Observations:

Substituent Position : The nitro group’s position (para vs. ortho) significantly alters electronic effects. In Benzenamine, 4-methoxy-2-nitro- , the nitro group at position 2 deactivates the ring, directing electrophilic attacks to position 5 (meta to nitro) . In contrast, the target compound’s nitro at position 4 deactivates positions 3 and 5.

Alkoxy Group Size: The cyclohexyloxy group in the target compound imparts higher lipophilicity compared to smaller alkoxy groups (methoxy, ethoxy) . This reduces water solubility but enhances compatibility with nonpolar solvents.

Steric Effects : Bulky substituents like cyclohexyloxy or dimethylphenylmethoxy hinder reactions requiring planar transition states (e.g., SNAr) .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data and Physical Properties

Compound Name IR Spectroscopy (cm⁻¹) ¹H NMR Highlights (δ, ppm) Solubility Trends
Benzenamine, 2-(cyclohexyloxy)-4-nitro- ~1520, 1350 (NO₂); ~1250-1150 (C-O-C) Cyclohexyl H: 1.2–2.2 (m); NH₂: ~5.5 (broad) Low in water; soluble in DCM, THF
Benzenamine, 4-methoxy ~1250 (C-O-C) OCH₃: 3.7 (s); aromatic H: 6.6–7.1 (m) Moderate in ethanol, acetone
Benzenamine, 4-methoxy-2-nitro- ~1520, 1350 (NO₂); ~1250 (C-O-C) Aromatic H: 7.8 (d, J=8 Hz, H-6); 7.1 (d, H-3) Low water solubility; crystalline solid
Benzenamine, 4-ethoxy-2-nitro- ~1520, 1350 (NO₂); ~1100 (C-O-C) OCH₂CH₃: 1.3 (t), 4.0 (q); aromatic H: 7.5–8.0 Soluble in chloroform, ethyl acetate

Notable Findings:

  • IR Spectroscopy : Nitro groups in all compounds show asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching. Alkoxy C-O-C stretches vary slightly: cyclohexyloxy (~1250–1150 cm⁻¹) vs. methoxy (~1250 cm⁻¹) .
  • ¹H NMR : The cyclohexyloxy group’s protons appear as a multiplet (δ 1.2–2.2 ppm), while methoxy/ethoxy groups show singlets (δ 3.7 ppm) or triplets/quartets (δ 1.3, 4.0 ppm) . Aromatic protons near nitro groups are deshielded (δ 7.5–8.0 ppm) .
  • Thermodynamic Data : Methoxy and ethoxy derivatives exhibit lower melting points compared to nitro-substituted analogs due to weaker intermolecular forces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.